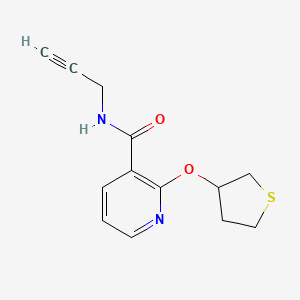

N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

CAS No.: 1903991-51-4

Cat. No.: VC5145827

Molecular Formula: C13H14N2O2S

Molecular Weight: 262.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903991-51-4 |

|---|---|

| Molecular Formula | C13H14N2O2S |

| Molecular Weight | 262.33 |

| IUPAC Name | N-prop-2-ynyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C13H14N2O2S/c1-2-6-14-12(16)11-4-3-7-15-13(11)17-10-5-8-18-9-10/h1,3-4,7,10H,5-6,8-9H2,(H,14,16) |

| Standard InChI Key | HQGYMRFIBUDJCW-UHFFFAOYSA-N |

| SMILES | C#CCNC(=O)C1=C(N=CC=C1)OC2CCSC2 |

Introduction

Chemical Identity and Structural Characteristics

N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 1903991-51-4) belongs to the class of nicotinamide derivatives characterized by heterocyclic modifications. Its molecular formula is , with a molecular weight of 262.33 g/mol . The compound’s structure comprises three key regions:

-

Nicotinamide core: A pyridine ring substituted at the 2-position with the tetrahydrothiophen-3-yloxy group.

-

Propargyl side chain: An N-linked prop-2-yn-1-yl group providing terminal alkyne functionality.

-

Tetrahydrothiophen-3-yloxy moiety: A saturated sulfur-containing heterocycle contributing to lipophilicity and potential sulfur-mediated interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1903991-51-4 |

| Molecular Formula | |

| Molecular Weight | 262.33 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 5 |

| Topological Polar SA | 78.8 Ų |

The tetrahydrothiophene ring introduces a sulfur atom, which may enhance membrane permeability compared to oxygenated analogues like tetrahydrofuran derivatives. The propargyl group’s linear geometry and electron-deficient triple bond could facilitate π-stacking or covalent modifications via click chemistry .

Structural and Electronic Analysis

Conformational Dynamics

Density functional theory (DFT) simulations of analogous compounds predict that the tetrahydrothiophene ring adopts a chair conformation, positioning the sulfur atom axially to minimize steric clashes. The propargyl group’s linear geometry orients the terminal alkyne perpendicular to the pyridine plane, creating a T-shaped topology conducive to π–π interactions with aromatic residues in enzyme active sites .

Electronic Effects

-

Tetrahydrothiophene: The sulfur atom’s polarizability enhances electron density at the ether oxygen, strengthening hydrogen-bonding capacity compared to tetrahydrofuran analogues.

-

Propargyl Group: The sp-hybridized carbon atoms withdraw electron density from the adjacent amide, potentially stabilizing the transition state in enzyme-inhibitor complexes .

Hypothesized Biological Applications

Table 2: Comparison with NNMT Inhibitors

| Compound | Linker Type | IC (NNMT) | Key Feature |

|---|---|---|---|

| 17u | Alkenyl | 3.7 nM | para-Cyanostyrene |

| 5 | Propargyl | 10 nM | Meta-substituted amide |

| Current Compound | Propargyl | Not reported | Tetrahydrothiophene ether |

Cellular Permeability Considerations

PAMPA assays for compound 17u revealed poor cell permeability (effective permeability < 1 × 10 cm/s), a challenge shared by many bisubstrate inhibitors . The tetrahydrothiophene moiety’s lipophilicity () may marginally improve membrane transit relative to oxygenated analogues, but structural modifications—such as prodrug strategies—remain necessary for therapeutic utility.

Future Research Directions

Biochemical Profiling

-

Enzyme Assays: Systematic evaluation against NNMT and related methyltransferases to quantify inhibition kinetics.

-

Crystallography: Co-crystallization studies to map binding interactions within the NNMT active site.

Derivative Synthesis

-

Electron-Withdrawing Substituents: Introducing para-cyano or nitro groups to enhance π-stacking with Y204 .

-

Linker Optimization: Replacing the propargyl group with alkenyl or aminopropyl spacers to improve potency .

Pharmacological Studies

-

In Vivo Toxicity: Assessing acute and chronic toxicity profiles in model organisms.

-

Metabolic Stability: LC-MS/MS analysis of hepatic microsomal degradation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume